Potassium phenylglycine is an organic compound with the molecular formula and a molecular weight of 189.25 g/mol. It is a potassium salt of phenylglycine, a non-proteinogenic amino acid that plays a significant role in various biochemical processes. Potassium phenylglycine is primarily used in pharmaceutical applications and as a biochemical reagent. It has garnered attention due to its potential therapeutic properties and its role in enhancing the activity of certain biological systems.
Potassium phenylglycine is derived from phenylglycine, which can be synthesized through various methods, including the Strecker synthesis from benzaldehyde and glycine, or through reductive amination of phenylglyoxylic acid . The potassium salt form is typically produced by neutralizing phenylglycine with potassium hydroxide in aqueous solution .
Potassium phenylglycine falls under the category of amino acids and their derivatives. It is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but serves important roles in metabolic pathways and as a precursor for other compounds.
The synthesis of potassium phenylglycine can be achieved through several methods:
The reaction conditions for synthesizing potassium phenylglycine typically involve dissolving phenylglycine in water and adding potassium hydroxide while stirring and heating to facilitate complete dissolution and reaction . The final product is often purified through crystallization techniques.
Potassium phenylglycine features a structure characterized by a phenyl group attached to an amino acid backbone. The structural formula can be represented as follows:
This indicates that the compound consists of a carboxyl group (), an amino group (), and a phenyl group (), with a potassium ion balancing the negative charge from the carboxylic acid.
Potassium phenylglycine participates in various chemical reactions typical for amino acids and their derivatives:
The reactivity of potassium phenylglycine can be influenced by factors such as pH, temperature, and the presence of catalysts, allowing for tailored synthetic pathways in laboratory settings.
Potassium phenylglycine has been shown to enhance chloride channel function in cells, particularly in cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This action potentiates the activity of defective chloride channels, improving ion transport across cell membranes .
Research indicates that compounds like potassium phenylglycine can increase the open probability of CFTR channels, thereby facilitating better chloride ion transport, which is crucial for maintaining fluid balance in epithelial tissues.
The compound exhibits typical behavior for amino acids in terms of reactivity and interactions with other biological molecules such as proteins and enzymes.
Potassium phenylglycine has several applications within scientific research and industry:
Microbial bioconversion has emerged as a sustainable alternative to chemical synthesis for producing enantiopure potassium phenylglycine precursors. Streptomyces pristinaespiralis harbors a natural lpg operon (pglA-E) that converts phenylpyruvate to L-phenylglycine via phenylacetyl-CoA, benzoylformyl-CoA, and phenylglyoxylate intermediates [1] [7]. Heterologous expression of this operon in Streptomyces lividans enables de novo L-phenylglycine biosynthesis from glucose, achieving titers of 1.6 μg/L over 96 hours [7]. For D-phenylglycine—a critical precursor for β-lactam antibiotics like ampicillin—researchers have developed synthetic pathways combining pgl genes with a stereo-inverting aminotransferase (hpgAT from Pseudomonas putida). This configuration diverts the native L-pathway to D-phenylglycine with >95% enantiomeric excess [7] [9].
Chemoenzymatic approaches leverage nitrilase variants for dynamic kinetic resolution. Pseudomonas fluorescens nitrilase mutants convert racemic phenylglycinonitrile (synthesized via Strecker reaction) directly to (R)-phenylglycine under alkaline conditions (pH 9.5–10.8). The base-mediated racemization of the (S)-aminonitrile enables near-quantitative conversion to the (R)-enantiomer (81% yield, ≥95% ee) [3] [10]. Escherichia coli expressing engineered nitrilases further facilitates one-pot synthesis, eliminating intermediate purification steps [3].
Table 1: Microbial Platforms for Phenylglycine Production
Host Strain | Pathway/Enzymes | Product | Yield/Titer | Enantioselectivity |
---|---|---|---|---|
S. pristinaespiralis | Native lpg operon (pglA-E) | L-phenylglycine | 1.6 μg/L (96 h) | >99% ee L |
S. lividans | Heterologous lpg operon | L-phenylglycine | Improved over native | >99% ee L |
E. coli | hpgAT + lpg operon | D-phenylglycine | Not reported | >95% ee D |
E. coli JM109ΔpepA | Pf nitrilase variant | (R)-phenylglycine | 81% from benzaldehyde | ≥95% ee R |
Phenylglycines serve as essential building blocks in non-ribosomal peptide synthetase (NRPS) assembly lines, contributing to antibiotics like teicoplanin and pristinamycin. Their structural uniqueness—lacking the β-methylene spacer typical of aromatic amino acids—imposes conformational constraints that enhance peptide rigidity and biological activity [1] [5]. NRPS adenylation (A) domains selectively activate phenylglycine monomers, with downstream epimerization (E) domains generating D-configured residues during peptide elongation [1].
Halogenation, a critical tailoring step, occurs in trans via flavin-dependent halogenases. In teicoplanin biosynthesis, Tcp21 chlorinates tyrosine residues before incorporation into the NRPS, utilizing phenylglycine-derived intermediates as electron donors [5]. Similarly, Streptomyces viridifaciens employs valine decarboxylase (VlmD) to generate alkylamines from branched-chain amino acids, demonstrating enzymatic promiscuity toward non-canonical substrates [6].
Key Enzymatic Reactions:
Cofactor dependency (NADH, NH₄⁺, 2-oxoglutarate) impedes efficient phenylglycine biosynthesis. To address this, E. coli whole-cell biocatalysts incorporate glutamate dehydrogenase (GDH) as a cofactor regeneration module. GDH converts by-product L-glutamate and NAD⁺ into 2-oxoglutarate, NADH, and NH₄⁺, creating a self-sustaining cycle [2] [6]. Implementing this in L-phenylglycine production from L-phenylalanine boosted titers 2.5-fold (2.82 mM) by eliminating exogenous cofactor requirements [2] [9].
Decarboxylase-based pathways also leverage cofactor autonomy. E. coli expressing S. viridifaciens VlmD efficiently converts 12 amino acid precursors to short-chain primary amines, including iso-butylamine (10.67 g/L in fed-batch culture). The system requires only endogenous NH₄⁺ pools and avoids NAD(P)H dependencies [6].
Table 2: Cofactor Recycling Strategies in Phenylglycine Biosynthesis
Cofactor Module | Catalytic Function | Pathway Impact | Productivity Gain |
---|---|---|---|
Glutamate dehydrogenase (GDH) | Converts L-glutamate + NAD⁺ → 2-oxoglutarate + NADH + NH₄⁺ | Supplies 3 cofactors simultaneously | 2.5× L-phenylglycine titer |
Formate dehydrogenase (FDH) | Regenerates NADH via formate oxidation | Supports LeuDH-dependent amination | 60.2 g/L D-phenylglycine |
Endogenous ammonium pools | Utilizes intracellular NH₄⁺ for amination | Eliminates exogenous nitrogen input | 10.67 g/L iso-butylamine |
Spatial organization of enzymes minimizes diffusion losses and enhances metabolic flux. In L-phenylglycine production, synthetic protein scaffolds colocalize hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and leucine dehydrogenase (LeuDH) using dockerin-cohesin interactions. This strategy enforces substrate channeling, reducing the loss of labile intermediates like phenylglyoxylate [2] [9]. Scaffolding increased L-phenylglycine titers to 3.72 mM (0.34 g/g yield from L-phenylalanine)—a 60% improvement over unscaffolded controls [2].
Immobilized multi-enzyme systems further enhance recyclability. Co-immobilizing hydroxymandelate oxidase, mandelate racemase, catalase, and transaminase on Ni-NTA resins via polyhistidine tags enables >10 reaction cycles without significant activity loss. This platform converts racemic mandelic acids to enantiopure phenylglycines with >90% yield and ee, demonstrating industrial scalability [10].
Scaffold Design Principles:
Table 3: Impact of Protein Scaffolding on Phenylglycine Production
Engineering Approach | Enzymes Coordinated | Product | Titer/Yield Improvement |
---|---|---|---|
Dockerin-cohesin scaffolds | HmaS-Hmo-LeuDH | L-phenylglycine | 60% (vs. free enzymes) |
Ni-NTA co-immobilization | HMO-MR-CAT-TA | D/L-phenylglycine | >90% yield over 10 cycles |
Substrate channeling fusions | PglB-PglC-PglA (teicoplanin halogenation) | Chlorinated precursors | 3× kinetic efficiency |
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